Methyl 5-acetamido-2-bromobenzoate
Overview
Description
“Methyl 5-acetamido-2-bromobenzoate” is a chemical compound with the linear formula CH3CONHC6H3(Br)CO2CH3 . It has a molecular weight of 272.10 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula CH3CONHC6H3(Br)CO2CH3 . This indicates that the compound contains a bromine atom (Br) attached to a benzene ring, which is further connected to an acetamido group (CONHCH3) and a methyl ester group (CO2CH3).Physical and Chemical Properties Analysis
“this compound” has a melting point of 134-137 °C . It has a molecular weight of 272.10 .Scientific Research Applications
Stereoselective Synthesis Applications
- Methyl 5-acetamido-2-bromobenzoate is used in the stereoselective synthesis of complex molecules, such as 5′-S-(5-Acetamido-3,5-dideoxy-D-glycero-α-and-β-D-Galacto-2-nonulopyranosylonic Acid)-5′-thio Cytidixe, demonstrating its utility in the preparation of nucleoside analogs and carbohydrate derivatives (Kanie, Nakamura, Kiso, & Hasegawa, 1987).
Characterization of Methyl Glycosides
- It is also instrumental in the characterization of methyl glycosides, including amino and acetamido sugars, by methanolysis followed by per-p-bromobenzoylation or pernaphthoylation, showcasing its importance in analytical chemistry for sugars identification (Golik, Liu, Dinovi, Furukawa, & Nakanishi, 1983).
Synthesis of Glycosyl Donor Derivatives
- The compound plays a crucial role in the synthesis of glycosyl donor derivatives, such as α-N-Acetyl-D-neuraminyl-(2-6)-D-galactose, highlighting its utility in the synthesis of sialylated oligosaccharides, which are significant in biological and medicinal chemistry (Pozsgay, Jennings, & Kasper, 1987).
Novel Synthesis Approaches
- Innovative approaches in synthesis are demonstrated through the use of this compound, including its transformation into various biologically active compounds, thus underscoring its versatility in organic synthesis and drug development (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
Antibacterial Agent Development
- The compound's derivatives have been explored for their potential as novel antibacterial agents, indicating its importance in the development of new therapeutics (Reck, Zhou, Girardot, Kern, Eyermann, Hales, Ramsay, & Gravestock, 2005).
Safety and Hazards
Properties
IUPAC Name |
methyl 5-acetamido-2-bromobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-6(13)12-7-3-4-9(11)8(5-7)10(14)15-2/h3-5H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEICCRWPIHKCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Br)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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